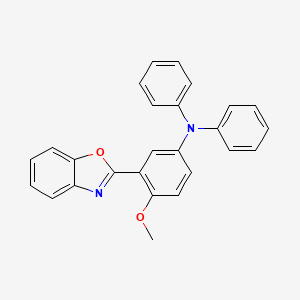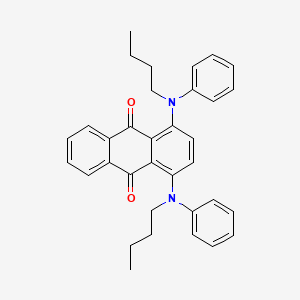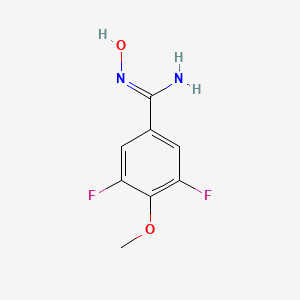
3,5-Difluoro-n'-hydroxy-4-methoxybenzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is an aromatic organic compound with the chemical formula C8H8F2N2O2 and a molecular weight of 202.2 g/mol. It is a white to light yellow crystalline powder, soluble in dimethyl sulfoxide (DMSO), and sparingly soluble in methanol and ethanol. This compound is a carboximidamide derivative and has been reported to possess various biological activities, such as anticancer, antiviral, and antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide involves the reaction of 2,5-difluoroaniline with 4-methoxy-1,2-benzenediamine in the presence of a carboxylic acid derivative, such as methyl chloroformate or ethyl chloroformate. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
化学反应分析
Types of Reactions
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including anticancer, antiviral, and antioxidant properties.
Medicine: Potential use in developing new drugs due to its biological activities.
Industry: Possible applications in materials science and as a precursor for other industrial chemicals.
作用机制
The mechanism by which 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its anticancer activity may involve inducing apoptosis in cancer cells, while its antiviral activity may involve inhibiting viral replication.
相似化合物的比较
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: An imidazolinone fluorophore used in biochemical studies.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Another fluorinated aromatic compound with different functional groups.
Uniqueness
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity.
属性
分子式 |
C8H8F2N2O2 |
|---|---|
分子量 |
202.16 g/mol |
IUPAC 名称 |
3,5-difluoro-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) |
InChI 键 |
UUULMAXFZFBMSV-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1F)/C(=N/O)/N)F |
规范 SMILES |
COC1=C(C=C(C=C1F)C(=NO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)

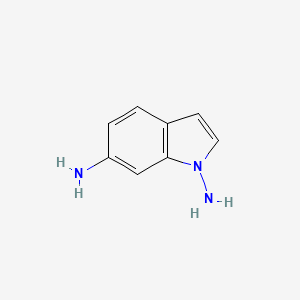

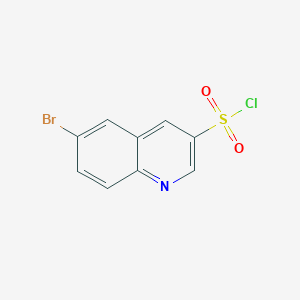
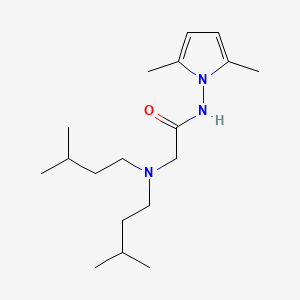
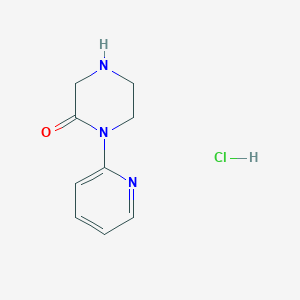



![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)

